![molecular formula C24H22O7 B11815035 3-[2-carboxy-2-(2,3-dihydro-1H-inden-1-yl)acetyl]oxy-2-(2,3-dihydro-1H-inden-1-yl)-3-oxopropanoic acid](/img/structure/B11815035.png)
3-[2-carboxy-2-(2,3-dihydro-1H-inden-1-yl)acetyl]oxy-2-(2,3-dihydro-1H-inden-1-yl)-3-oxopropanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[2-carboxy-2-(2,3-dihydro-1H-inden-1-yl)acetyl]oxy-2-(2,3-dihydro-1H-inden-1-yl)-3-oxopropanoic acid is a complex organic compound featuring multiple functional groups, including carboxylic acid, ketone, and ester functionalities
准备方法
合成路线和反应条件
3-[2-羧基-2-(2,3-二氢-1H-茚-1-基)乙酰基]氧基-2-(2,3-二氢-1H-茚-1-基)-3-氧代丙酸的合成通常涉及多步有机反应。一种常见的做法是从制备2,3-二氢-1H-茚-1-基前体开始,可以通过涉及适当起始材料的环化反应合成
工业生产方法
该化合物的工业生产可能涉及优化的合成路线,以确保高产率和纯度。这可能包括使用催化剂、高压反应器和连续流系统来提高反应效率和可扩展性。重结晶和色谱等纯化步骤用于获得具有所需规格的最终产品。
化学反应分析
反应类型
3-[2-羧基-2-(2,3-二氢-1H-茚-1-基)乙酰基]氧基-2-(2,3-二氢-1H-茚-1-基)-3-氧代丙酸会发生各种化学反应,包括:
氧化: 该化合物可以被氧化以引入额外的官能团或修饰现有的官能团。
还原: 还原反应可用于将酮基转化为醇或还原其他官能团。
取代: 亲核取代反应可用于替换分子内的特定基团。
常见的试剂和条件
这些反应中常用的试剂包括氧化剂如高锰酸钾、还原剂如硼氢化钠以及亲核试剂如胺和醇。反应条件通常涉及受控温度、二氯甲烷或乙醇等溶剂以及催化剂以促进反应。
形成的主要产物
这些反应形成的主要产物取决于所用试剂和条件。例如,氧化可以产生羧酸或醛,而还原可以产生醇。取代反应可以导致形成具有修饰官能团的各种衍生物。
科学研究应用
3-[2-羧基-2-(2,3-二氢-1H-茚-1-基)乙酰基]氧基-2-(2,3-二氢-1H-茚-1-基)-3-氧代丙酸具有多种科学研究应用:
化学: 它用作有机合成中构建更复杂分子的基石。
生物学: 该化合物的衍生物可能表现出生物活性,使其成为药物开发和生物化学研究的候选者。
医学: 潜在的治疗应用包括用作针对特定疾病的药物前体。
工业: 它可用于生产具有独特性能的先进材料,如聚合物和涂层。
作用机制
3-[2-羧基-2-(2,3-二氢-1H-茚-1-基)乙酰基]氧基-2-(2,3-二氢-1H-茚-1-基)-3-氧代丙酸的作用机制涉及其与生物系统内的分子靶标和途径的相互作用。该化合物可能与特定酶或受体结合,调节其活性并导致所需的治疗效果。确切的途径和靶标取决于具体的应用和化合物衍生物的结构。
相似化合物的比较
类似化合物
吲哚衍生物: 含有吲哚核的化合物表现出各种生物活性,并用于药物开发.
咪唑衍生物: 这些化合物以其广泛的化学和生物性质而闻名.
香豆素衍生物: 香豆素用于药物合成,并具有多种生物活性.
独特性
3-[2-羧基-2-(2,3-二氢-1H-茚-1-基)乙酰基]氧基-2-(2,3-二氢-1H-茚-1-基)-3-氧代丙酸由于其官能团和结构特征的特定组合而独一无二。这种独特性使其能够参与各种化学反应,并与其他类似化合物相比表现出独特的生物活性。
属性
分子式 |
C24H22O7 |
|---|---|
分子量 |
422.4 g/mol |
IUPAC 名称 |
3-[2-carboxy-2-(2,3-dihydro-1H-inden-1-yl)acetyl]oxy-2-(2,3-dihydro-1H-inden-1-yl)-3-oxopropanoic acid |
InChI |
InChI=1S/C24H22O7/c25-21(26)19(17-11-9-13-5-1-3-7-15(13)17)23(29)31-24(30)20(22(27)28)18-12-10-14-6-2-4-8-16(14)18/h1-8,17-20H,9-12H2,(H,25,26)(H,27,28) |
InChI 键 |
GSRSAJNSFSPEIT-UHFFFAOYSA-N |
规范 SMILES |
C1CC2=CC=CC=C2C1C(C(=O)O)C(=O)OC(=O)C(C3CCC4=CC=CC=C34)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


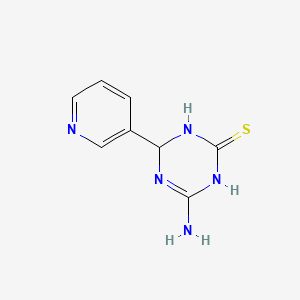


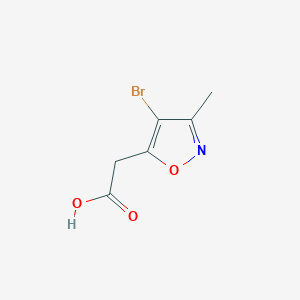
![Octanoic acid, 2-amino-8-[[(1,1-dimethylethoxy)carbonyl]amino]-, (2S)-](/img/structure/B11814995.png)
![8-Fluoro-2-methylimidazo[1,2-a]pyridin-6-amine](/img/structure/B11814997.png)


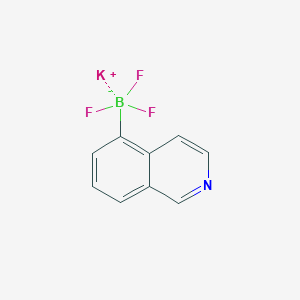
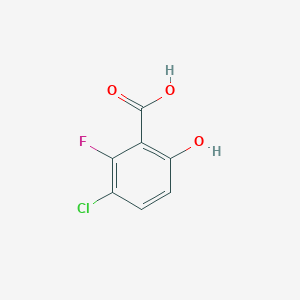
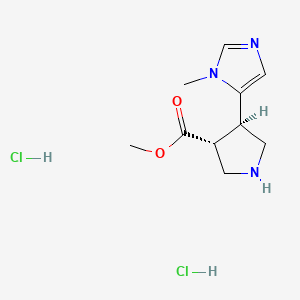
![3-{[3-(benzyloxy)-4-methoxyphenyl]methylidene}-9-oxo-1H,2H,3H,9H-pyrrolo[2,1-b]quinazoline-6-carboxylic acid](/img/structure/B11815039.png)


